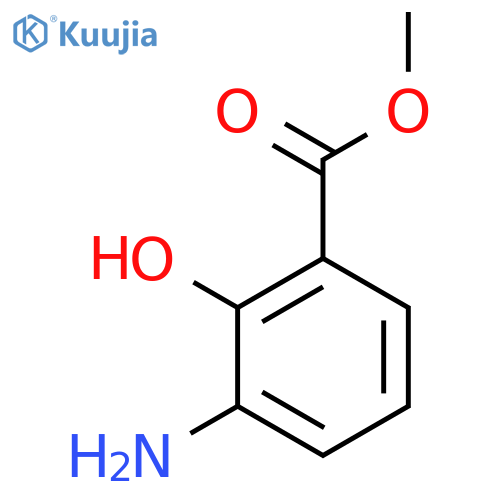

Cas no 35748-34-6 (3-Amino-2-hydroxybenzoic Acid Methyl Ester)

35748-34-6 structure

商品名:3-Amino-2-hydroxybenzoic Acid Methyl Ester

3-Amino-2-hydroxybenzoic Acid Methyl Ester 化学的及び物理的性質

名前と識別子

-

- Methyl 3-amino-2-hydroxybenzoate

- 3-Amino-2-hydroxybenzoic Acid Methyl Ester

- Methyl 3-aminosalicylate

- Benzoic acid,3-amino-2-hydroxy-, methyl ester

- 3-Amino-2-hydroxy-benzoesaeure-methylester

- 3-amino-2-hydroxy-benzoic acid methyl ester

- methyl 2-hydroxy-3-aminobenzoate

- methyl 3-amino-2-hydroxy-benzoate

- Benzoic acid, 3-amino-2-hydroxy-, methyl ester

- 3-AMINOSALICYLIC ACID METHYL ESTER

- methyl3-amino-2-hydroxybenzoate

- methyl-m-aminosalicylat

- Methyl-3-aminosalicylate

- aminohydroxy-benzoic methyl ester

- Methyl-3-amino-2-hydroxybenzoate

- OMWQHVRUXLRZRC-UHFFFAOYSA-N

- BCP21846

- methyl 3-azanyl-2-oxidanyl-benzoate

- AM20080679

- 35748-34-6

- A822971

- FT-0735839

- CS-W000705

- 3-anino-2-hydroxy-benzoic acid methyl ester

- W-202470

- PS-3104

- AKOS006238132

- SCHEMBL204668

- SY036497

- 3-Amino-2-hydroxy methyl benzoic acid methyl ester

- EN300-66964

- AC-23860

- MFCD09842614

- DTXSID20509747

- Z1065729996

- AB53733

- 3-Aminosalicylic Acid Methyl Ester; Methyl 2-Hydroxy-3-aminobenzoate; Methyl 3-Amino-2-hydroxybenzoate; Methyl 3-Aminosalicylate

-

- MDL: MFCD09842614

- インチ: 1S/C8H9NO3/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4,10H,9H2,1H3

- InChIKey: OMWQHVRUXLRZRC-UHFFFAOYSA-N

- ほほえんだ: O([H])C1C(=C([H])C([H])=C([H])C=1C(=O)OC([H])([H])[H])N([H])[H]

計算された属性

- せいみつぶんしりょう: 167.05800

- どういたいしつりょう: 167.058243149g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 172

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 72.6

じっけんとくせい

- 密度みつど: 1.305±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 120 ºC (dichloromethane )

- ふってん: 274.9±25.0 ºC (760 Torr),

- フラッシュポイント: 120.1±23.2 ºC,

- 屈折率: 1.606

- ようかいど: 微溶性(5.2 g/l)(25ºC)、

- PSA: 72.55000

- LogP: 1.34220

3-Amino-2-hydroxybenzoic Acid Methyl Ester セキュリティ情報

3-Amino-2-hydroxybenzoic Acid Methyl Ester 税関データ

- 税関コード:2922509090

- 税関データ:

中国税関コード:

2922509090概要:

2922509090.他のアミノアルコールフェノール類/アミノ酸フェノール類及び他の酸素含有アミノ化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査要約:

2922509090。他のアミノアルコールフェノール、アミノ酸フェノール、その他の酸素機能を有するアミノ化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

3-Amino-2-hydroxybenzoic Acid Methyl Ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-66964-1.0g |

methyl 3-amino-2-hydroxybenzoate |

35748-34-6 | 95.0% | 1.0g |

$87.0 | 2025-03-21 | |

| Chemenu | CM156824-5g |

Methyl 3-amino-2-hydroxybenzoate |

35748-34-6 | 95%+ | 5g |

$248 | 2022-12-31 | |

| Enamine | EN300-66964-0.1g |

methyl 3-amino-2-hydroxybenzoate |

35748-34-6 | 95.0% | 0.1g |

$30.0 | 2025-03-21 | |

| Enamine | EN300-66964-5.0g |

methyl 3-amino-2-hydroxybenzoate |

35748-34-6 | 95.0% | 5.0g |

$318.0 | 2025-03-21 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB01101-50g |

methyl 3-amino-2-hydroxybenzoate |

35748-34-6 | 95% | 50g |

$805 | 2023-09-07 | |

| abcr | AB353805-5g |

Methyl 3-aminosalicylate, 97%; . |

35748-34-6 | 97% | 5g |

€416.00 | 2025-02-15 | |

| Apollo Scientific | OR01954-100mg |

Methyl 3-amino-2-hydroxybenzoate |

35748-34-6 | 100mg |

£18.00 | 2022-10-09 | ||

| Apollo Scientific | OR01954-250mg |

Methyl 3-amino-2-hydroxybenzoate |

35748-34-6 | 250mg |

£18.00 | 2025-02-19 | ||

| Chemenu | CM156824-5g |

Methyl 3-amino-2-hydroxybenzoate |

35748-34-6 | 95+% | 5g |

$309 | 2021-06-17 | |

| Chemenu | CM156824-25g |

Methyl 3-amino-2-hydroxybenzoate |

35748-34-6 | 95+% | 25g |

$1333 | 2021-06-17 |

3-Amino-2-hydroxybenzoic Acid Methyl Ester 関連文献

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

35748-34-6 (3-Amino-2-hydroxybenzoic Acid Methyl Ester) 関連製品

- 42753-75-3(5-Amino-2-hydroxybenzoic Acid Methyl Ester)

- 4136-97-4(Methyl 4-aminosalicylate)

- 5129-25-9(Methyl 3-amino-2-methoxybenzoate)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

推奨される供給者

atkchemica

(CAS:35748-34-6)3-Amino-2-hydroxybenzoic Acid Methyl Ester

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:35748-34-6)3-Amino-2-hydroxybenzoic Acid Methyl Ester

清らかである:99%/99%

はかる:5g/10g

価格 ($):228.0/422.0